4-Hydroxycyclophosphamide

Description

Properties

IUPAC Name |

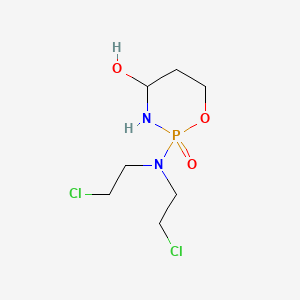

2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANONBLIHMVXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(=O)(NC1O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960669 | |

| Record name | 2-[Bis(2-chloroethyl)amino]-4-hydroxy-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40277-05-2 | |

| Record name | 4-Hydroxycyclophosphamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40277-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxycyclophosphamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040277052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40277-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[Bis(2-chloroethyl)amino]-4-hydroxy-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYCYCLOPHOSPHAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XBF4E50HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxycyclophosphamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Bioactivation Pathway of Cyclophosphamide to its Active Metabolites

An In-depth Technical Guide on the Core Mechanism of Action of 4-Hydroxycyclophosphamide (B600793)

This technical guide provides a comprehensive overview of the mechanism of action for this compound (4-OHCP), the principal active metabolite of the widely used antineoplastic and immunosuppressive agent, cyclophosphamide (B585). Tailored for researchers, scientists, and drug development professionals, this document details the bioactivation, molecular interactions, and cellular consequences of 4-OHCP activity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Cyclophosphamide (CP) is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1] This multi-step process, primarily occurring in the liver, is essential for the formation of the ultimate DNA alkylating agent.

The bioactivation begins with the hydroxylation of cyclophosphamide at the C-4 position by hepatic cytochrome P450 (CYP) enzymes, predominantly CYP2B6, CYP2C19, and to a lesser extent, CYP3A4.[1][2][3] This reaction yields this compound (4-OHCP), which is the key circulating metabolite. 4-OHCP exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide.[2][4]

From this point, the pathway bifurcates:

-

Activation: Aldophosphamide undergoes spontaneous, non-enzymatic β-elimination to produce two critical molecules: phosphoramide (B1221513) mustard and acrolein.[1][3] Phosphoramide mustard is the primary DNA alkylating agent responsible for the therapeutic effects of cyclophosphamide.[1][4] Recent evidence also suggests that the conversion of 4-OHCP/aldophosphamide to phosphoramide mustard can be an enzyme-catalyzed reaction in certain tissues, potentially involving phosphodiesterases (PDEs) like PDE4B.[5][6]

-

Detoxification: Aldophosphamide can be oxidized by the enzyme aldehyde dehydrogenase (ALDH), which is present in high concentrations in tissues like bone marrow stem cells and liver, into the inactive and non-toxic metabolite carboxyphosphamide.[3][4] This detoxification pathway is crucial for protecting non-target cells from cytotoxicity.

Acrolein, the byproduct of the activation step, does not possess antineoplastic activity but is a highly reactive aldehyde responsible for some of the toxic side effects of cyclophosphamide therapy, such as hemorrhagic cystitis.[1][7]

Core Cytotoxic Mechanism: DNA Alkylation

The primary mechanism of action of this compound is mediated by its ultimate metabolite, phosphoramide mustard.[1] This potent electrophile functions as a bifunctional alkylating agent, covalently attaching alkyl groups to the nucleophilic N7 position of guanine (B1146940) bases in the DNA sequence.[1][8]

This alkylation leads to several forms of DNA damage:

-

Intrastrand Cross-links: Formation of a link between two guanine bases on the same DNA strand.

-

Interstrand Cross-links: Formation of a link between guanine bases on opposite DNA strands.

These DNA cross-links are highly cytotoxic.[8] They physically obstruct the DNA double helix, preventing its separation. This directly inhibits critical cellular processes such as DNA replication and transcription, as the cellular machinery cannot process the damaged template.[1][9] The inability to replicate DNA or synthesize necessary proteins triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[1]

Induction of Programmed Cell Death and Cellular Stress

The extensive DNA damage caused by phosphoramide mustard initiates a cascade of signaling events that converge on the induction of programmed cell death. 4-OHCP has been shown to trigger cell death through multiple pathways, including apoptosis and ferroptosis, often accompanied by significant oxidative stress.

-

Apoptosis Induction: 4-OHCP is a potent inducer of apoptosis in rapidly dividing cells.[10] It can activate both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. Studies have demonstrated the activation of initiator caspases-8 (extrinsic) and -9 (intrinsic), which in turn activate executioner caspases-3 and -7, leading to the systematic dismantling of the cell. Additionally, 4-OHCP can induce caspase-independent apoptosis through the production of reactive oxygen species (ROS), which triggers the release of Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG) from the mitochondria.[11]

-

Oxidative Stress: The metabolism of 4-OHCP and the cellular response to DNA damage can lead to a significant increase in intracellular ROS.[10][12] This oxidative stress contributes to cytotoxicity by causing further damage to DNA (e.g., forming 8-oxo-7,8-dihydro-2'-deoxyguanosine), proteins, and lipids.[12] This process is also linked to the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant, which further sensitizes cells to apoptosis.[10][13]

-

Ferroptosis: Emerging research indicates that 4-OHCP can also induce ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[14] This pathway is associated with GSH depletion and ROS generation, suggesting a complex interplay between different cell death mechanisms.[14]

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of this compound and its metabolites have been quantified in various cell lines. The data below, derived from studies on H9c2 cardiomyocytes, illustrates the dose-dependent toxicity.[15] This is particularly relevant for understanding off-target effects such as cardiotoxicity.

| Compound | Concentration (µM) | Endpoint Assessed | Result (vs. Control) | Citation |

| This compound (HCY) | 10 | Intracellular ROS | Significant Increase | [15] |

| 30 | Intracellular ROS | Significant Increase | [15] | |

| 10 | LDH Release | Significant Increase | [15] | |

| 20 | LDH Release | Significant Increase | [15] | |

| 40 | LDH Release | Significant Increase | [15] | |

| Acrolein | 30 | Intracellular ROS | Significant Increase | [15] |

| 100 | LDH Release | Significant Increase | [15] |

Note: LDH (Lactate Dehydrogenase) release is a marker of cell membrane damage and cytotoxicity. ROS (Reactive Oxygen Species) are markers of oxidative stress.

Key Experimental Protocols

The study of this compound's mechanism of action relies on a suite of established in vitro assays. Detailed below are methodologies for assessing cytotoxicity, apoptosis, and ROS production.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, the amount of which is proportional to the number of living cells.[16][17]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat cells with a range of concentrations of this compound (or a pre-activated form like 4-hydroperoxycyclophosphamide) and incubate for a defined period (e.g., 24, 48, 72 hours). Include vehicle-only controls.

-

MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection (Annexin V / Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).[16]

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with 4-OHCP as described for the MTT assay.

-

Cell Harvesting: Collect both adherent and suspension cells. Wash the cells with cold PBS.

-

Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The generation of intracellular ROS can be measured using cell-permeable fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[10][14]

Methodology:

-

Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate) and treat with 4-OHCP for the desired time.

-

Probe Loading: Remove the treatment medium and incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30-60 minutes at 37°C.

-

Washing: Wash the cells with PBS or buffer to remove excess probe.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader or flow cytometer (Excitation ~485 nm, Emission ~535 nm).

-

Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the relative increase in ROS production.

References

- 1. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. ClinPGx [clinpgx.org]

- 4. Cyclophosphamide - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Intracellular activation of this compound into a DNA-alkylating agent in human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. droracle.ai [droracle.ai]

- 10. Cyclophosphamide-induced apoptosis in COV434 human granulosa cells involves oxidative stress and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Oxidative DNA damage induced by a hydroperoxide derivative of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Frontiers | Cyclophosphamide Induces the Ferroptosis of Tumor Cells Through Heme Oxygenase-1 [frontiersin.org]

- 15. Role of metabolites of cyclophosphamide in cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis and Purification of 4-Hydroxycyclophosphamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-hydroxycyclophosphamide (B600793) (4-OHCP), the principal active metabolite of the widely used anticancer prodrug cyclophosphamide (B585). This document details both chemical and enzymatic synthesis routes, purification methodologies, and critical data on the compound's characterization and stability. The information is intended to equip researchers and drug development professionals with the necessary knowledge to produce and handle this pivotal, albeit unstable, therapeutic agent.

Introduction: The Central Role of this compound

Cyclophosphamide is a cornerstone of many chemotherapy regimens, but it is therapeutically inert until it undergoes metabolic activation in the liver.[1][2] This bioactivation is primarily mediated by cytochrome P450 enzymes, with CYP2B6, CYP2C9, and CYP3A4 playing significant roles.[3] The initial and rate-limiting step in this cascade is the C4-hydroxylation of the oxazaphosphorine ring to form this compound.[3] This metabolite exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (B1666838).[3] It is aldophosphamide that ultimately decomposes, either intracellularly or in circulation, to yield the two effector molecules: the potent DNA alkylating agent phosphoramide (B1221513) mustard, responsible for the cytotoxic effects, and acrolein, a byproduct implicated in urothelial toxicity.[2][3]

The inherent instability of this compound, with a half-life of approximately four minutes in plasma, presents significant challenges for its synthesis, purification, and handling.[1] This guide provides detailed protocols and data to navigate these challenges.

Metabolic Activation Pathway of Cyclophosphamide

The metabolic conversion of cyclophosphamide to its active and inactive forms is a complex pathway involving several enzymatic steps. Understanding this pathway is crucial for appreciating the in vivo synthesis of this compound and the factors influencing its therapeutic efficacy and toxicity.

Synthesis of this compound

The generation of this compound for research and development purposes can be achieved through several methods, each with distinct advantages and disadvantages.

Chemical Synthesis Methods

Traditional chemical synthesis of this compound is often complex and characterized by low yields. These methods typically involve the synthesis of a more stable precursor, 4-hydroperoxycyclophosphamide (perfosfamide), which subsequently decomposes to this compound.

Fenton oxidation utilizes the reaction of ferrous ions with hydrogen peroxide to generate hydroxyl radicals, which then oxidize cyclophosphamide.

Experimental Protocol: Fenton Oxidation of Cyclophosphamide

-

Reaction Setup: Dissolve cyclophosphamide in an acidic aqueous solution.

-

Initiation: Introduce a solution of iron(II) sulfate (B86663) (FeSO₄) to the cyclophosphamide solution.

-

Oxidation: Add hydrogen peroxide (H₂O₂) dropwise to the reaction mixture under controlled temperature conditions (typically cooled in an ice bath). The reaction is highly exothermic.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction and extract the products with a suitable organic solvent.

-

Purification: The primary products, 4-hydroperoxycyclophosphamide and 4-ketocyclophosphamide, are then separated from the reaction mixture, typically by column chromatography.

Note: This method is known for its low yield of the desired 4-hydroperoxycyclophosphamide (3-4%) and the significant production of the 4-keto byproduct (around 11%).

Ozonolysis provides an alternative route to 4-hydroperoxycyclophosphamide. This can be performed either directly on cyclophosphamide or on a precursor molecule.

Experimental Protocol: Ozonolysis of O-3-butenyl-N,N-bis(2-chloroethyl)-phosphorodiamidate

-

Precursor Synthesis: Synthesize O-3-butenyl-N,N-bis(2-chloroethyl)-phosphorodiamidate.

-

Ozonolysis: Dissolve the precursor in a suitable solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C). Bubble ozone gas through the solution until the reaction is complete, as indicated by a color change or TLC analysis.

-

Reductive Work-up: After ozonolysis, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone. Treat the ozonide intermediate with a reducing agent (e.g., dimethyl sulfide) to yield 4-hydroperoxycyclophosphamide.

-

Purification: Purify the resulting 4-hydroperoxycyclophosphamide by chromatography.

Note: Direct ozonation of cyclophosphamide has also been reported, yielding approximately 20% 4-hydroperoxycyclophosphamide and 50% 4-ketocyclophosphamide.

Enzymatic Synthesis

A more recent and efficient approach to synthesizing this compound involves the use of unspecific peroxygenases (UPOs). The UPO from the fungus Marasmius rotula has been shown to be a powerful biocatalyst for this selective hydroxylation.

Experimental Protocol: Enzymatic Synthesis using Marasmius rotula UPO

-

Enzyme Production:

-

Culture Marasmius rotula in a liquid medium rich in carbon and nitrogen (e.g., containing glucose, peptone, and yeast extract) on a rotary shaker at 24°C for 3-4 weeks.

-

Harvest the extracellular fluid containing the UPO by centrifugation or filtration.

-

Purify the UPO from the culture supernatant using Fast Protein Liquid Chromatography (FPLC), typically involving anion-exchange chromatography.

-

-

Semi-preparative Synthesis of this compound:

-

Reaction Mixture: In a suitable reaction vessel, dissolve cyclophosphamide (e.g., 0.05 mmol) in sodium acetate (B1210297) buffer (20 mM, pH 5.5).

-

Enzyme Addition: Add the purified M. rotula UPO to a final concentration of 1 µM.

-

Reaction Initiation: Start the reaction by the continuous addition of hydrogen peroxide (H₂O₂) using a syringe pump (e.g., at a rate of 5 mM/h) while stirring at 100 rpm and maintaining the temperature at 25 °C.

-

Monitoring and Termination: Monitor the formation of this compound and byproducts (4-ketocyclophosphamide and aldophosphamide) by HPLC. Terminate the reaction at the optimal time to maximize the yield of the desired product.

-

Purification: Purify the this compound from the reaction mixture using preparative HPLC.

-

Comparison of Synthesis Methods

| Method | Key Reagents | Typical Yield | Purity | Advantages | Disadvantages |

| Fenton Oxidation | Cyclophosphamide, FeSO₄, H₂O₂ | Low (3-4% for precursor) | Low | Inexpensive reagents | Low yield, poor selectivity, harsh conditions, significant byproducts |

| Ozonolysis | Cyclophosphamide or precursor, O₃ | Moderate (~20% for precursor) | Moderate | One-step for precursor | Requires specialized equipment (ozonizer), significant byproduct formation |

| Enzymatic (UPO) | Cyclophosphamide, M. rotula UPO, H₂O₂ | High (32%) | High (>97%) | High selectivity, mild reaction conditions, high purity | Requires enzyme production and purification, H₂O₂ can inactivate the enzyme |

Purification of this compound

Due to the presence of unreacted starting material, byproducts, and reagents, purification is a critical step in obtaining high-purity this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the most effective method for purifying this compound. The process involves scaling up an analytical HPLC method to handle larger quantities of material.

Experimental Protocol: Preparative HPLC Purification

-

Analytical Method Development:

-

Develop an analytical reverse-phase HPLC method to achieve good separation between this compound, cyclophosphamide, 4-ketocyclophosphamide, and other impurities.

-

A typical starting point would be a C18 column with a gradient elution using a mobile phase of water and methanol (B129727) or acetonitrile, with a small amount of acid (e.g., formic acid) to improve peak shape.

-

-

Method Scale-up:

-

Column: Select a preparative column with the same stationary phase as the analytical column but with a larger internal diameter and length.

-

Flow Rate: Adjust the flow rate proportionally to the change in the column's cross-sectional area.

-

Injection Volume: Increase the injection volume to load a larger amount of the crude product onto the column. Perform loading studies to determine the maximum amount that can be injected without compromising resolution.

-

-

Purification Run:

-

Dissolve the crude this compound in a suitable solvent (ideally the initial mobile phase).

-

Perform the preparative HPLC run, collecting fractions corresponding to the this compound peak.

-

-

Post-Purification Processing:

-

Combine the pure fractions.

-

Remove the HPLC solvents, typically by rotary evaporation or lyophilization, to obtain the purified this compound as a solid.

-

Characterization and Stability

Accurate characterization and an understanding of the stability of this compound are essential for its use in research and development.

Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Complex spectra due to the presence of cis and trans isomers and the equilibrium with aldophosphamide and its hydrate (B1144303) in aqueous solutions. Specific chemical shifts and coupling constants can be used to identify each species.[3] |

| ³¹P NMR | Distinct signals for the different phosphorus-containing species in the equilibrium mixture can be observed, allowing for their relative quantification.[3] |

| Mass Spectrometry (ESI+) | The protonated molecule [M+H]⁺ is expected at m/z 277.0276. A common fragment corresponding to the loss of water [M+H-H₂O]⁺ is observed at m/z 259.0169.[4] |

Stability and Handling

This compound is highly unstable in aqueous solutions, readily participating in an equilibrium with aldophosphamide. Its stability is influenced by pH and temperature.

-

Aqueous Solutions: Due to its instability, aqueous solutions should be prepared fresh and used immediately. For analytical purposes, derivatization with agents like semicarbazide (B1199961) or phenylhydrazine (B124118) is necessary to form a stable product that can be quantified.[1]

-

Storage: As a solid, this compound should be stored at low temperatures (e.g., -80 °C) under an inert atmosphere to minimize degradation.

Conclusion

The synthesis and purification of this compound present considerable challenges due to its inherent instability. While traditional chemical methods are available, they are often low-yielding and produce significant impurities. The enzymatic synthesis using unspecific peroxygenase from Marasmius rotula offers a highly selective and efficient alternative, producing high-purity this compound under mild conditions.[5] The purification is best achieved by preparative HPLC, and careful handling and storage are paramount to maintain the integrity of the compound. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals working with this critical anticancer agent.

References

- 1. A Sensitive and Rapid Ultra High-Performance Liquid Chromatography with Tandem Mass Spectrometric Assay for the Simultaneous Quantitation of Cyclophosphamide and the this compound Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In situ preparation and fate of cis-4-hydroxycyclophosphamide and aldophosphamide: 1H and 31P NMR evidence for equilibration of cis- and trans-4-hydroxycyclophosphamide with aldophosphamide and its hydrate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mz-at.de [mz-at.de]

The Genesis of an Active Metabolite: A Technical Guide to the Discovery and History of 4-Hydroxycyclophosphamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and history of 4-hydroxycyclophosphamide (B600793), the pivotal active metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585). It details the conceptualization of cyclophosphamide as a prodrug, the elucidation of its metabolic activation pathway, and the ultimate identification and synthesis of this compound. This document consolidates key quantitative data on its pharmacokinetics and in vitro cytotoxicity, presents detailed experimental protocols for its analysis, and visualizes the critical pathways and workflows through Graphviz diagrams. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering a thorough understanding of the foundational science behind this crucial therapeutic agent.

Introduction: The Prodrug Concept and the Dawn of Oxazaphosphorines

The story of this compound is intrinsically linked to the pioneering work of Norbert Brock in the 1950s. Brock's research was centered on the "transport form/active form" principle, aiming to create a less toxic version of the highly reactive nitrogen mustard alkylating agents.[1][2][3] The goal was to design a molecule that would be inactive until it reached the tumor, where it would then be converted into its cytotoxic form.[1][3] This led to the synthesis of the oxazaphosphorine class of compounds, with cyclophosphamide emerging as a promising candidate.[1][4] Early clinical trials in the late 1950s demonstrated its therapeutic potential, and by 1959, cyclophosphamide had received FDA approval.[4]

Initial hypotheses about the activation mechanism, which proposed that tumor-specific enzymes were responsible for activating cyclophosphamide, were later proven incorrect.[5] It became evident that the drug's bioactivation was not tumor-specific but occurred systemically, primarily in the liver.[6][7] This realization shifted the focus of research towards understanding the metabolic pathways that governed the transformation of the cyclophosphamide prodrug into its active cytotoxic species.

The Discovery of this compound: Unraveling the Metabolic Pathway

The critical breakthrough in understanding cyclophosphamide's mechanism of action came with the discovery that it undergoes metabolic activation by hepatic microsomal enzymes.[4][6][7] Specifically, the cytochrome P450 (CYP450) enzyme system was identified as the key player in this process.[8][9] Research demonstrated that cyclophosphamide is hydroxylated at the C4 position of the oxazaphosphorine ring to form this compound.[6][7] This metabolite was found to exist in a dynamic equilibrium with its open-ring tautomer, aldophosphamide.[6][10]

The identification of this compound as the primary and crucial active metabolite was a landmark discovery. It was this molecule that could freely diffuse into cells and subsequently break down into the ultimate DNA alkylating agent, phosphoramide (B1221513) mustard, and a byproduct, acrolein, which is responsible for urotoxic side effects.[6][10][11] This intricate metabolic cascade explained both the therapeutic efficacy and the toxicity profile of cyclophosphamide.

A pivotal moment in the research of this compound was its successful chemical synthesis. In 1975, A. Takamizawa and his team developed a method for its preparation, which provided researchers with a pure, crystalline form of the active metabolite for further in vitro and in vivo studies.[12][13][14] This synthetic achievement was instrumental in confirming the hypothesis that C4-hydroxylation is essential for the activation of cyclophosphamide.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics and in vitro cytotoxicity of this compound, compiled from various studies.

Table 1: Pharmacokinetics of this compound in Human Patients

| Patient Population | Dose of Cyclophosphamide | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| Glomerulonephritis (Lupus and Vasculitis)[6] | 0.7 ± 0.2 g/m² IV | 436 ± 214 | 2.1 ± 2.5 | 5388 ± 2841 | 8.6 ± 5.8 | [6] |

| Systemic Vasculitis[8] | 1-hour IV infusion | - | 2.3 | 1860 ± 1120 | 7.6 ± 2.3 | [8] |

| Metastatic Breast Cancer (High-Dose)[15] | 4 g/m² over 90 min | - | - | - | - | [15] |

Note: Pharmacokinetic parameters can vary significantly between individuals and studies due to differences in patient populations, dosing regimens, and analytical methods.

Table 2: In Vitro Cytotoxicity of this compound and Related Compounds

| Cell Line | Compound | IC50 (µM) | Assay Method | Reference |

| Rat Mammary Carcinoma (Clone B)[16][17] | Phosphoramide Mustard | < 20 | In vitro incubation | [16][17] |

| Human Leukemia (MOLT-4)[18] | 4-Hydroperoxycyclophosphamide | Less cytotoxic than 4-OOH-IF | Flow Cytometry | [18] |

| Human Myeloblastic Leukemia (ML-1)[18] | 4-Hydroperoxycyclophosphamide | Less cytotoxic than 4-OOH-IF | Flow Cytometry | [18] |

| Human Tumor Clonogenic Assay (Various)[19] | 4-Hydroperoxycyclophosphamide | 57 | Clonogenic Assay | [19] |

| RAW 264.7 (Monocyte Macrophage)[3] | Cyclophosphamide | 145.44 µg/mL | MTT Assay | [3] |

Note: IC50 values are highly dependent on the cell line, exposure time, and specific assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of this compound in Human Plasma by HPLC-MS/MS

This protocol is based on established methods for the sensitive and specific quantification of this compound in biological matrices.[20][21][22][23]

Objective: To determine the concentration of this compound in human plasma samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

C18 reverse-phase analytical column (e.g., Zorbax Extend C18, 150 mm x 2.1 mm, 5 µm).[20]

-

Mobile phase A: 1 mM ammonium (B1175870) hydroxide (B78521) in water.[20]

-

Mobile phase B: Acetonitrile.[20]

-

Semicarbazide (B1199961) hydrochloride solution (for derivatization).[20]

-

Internal standard (e.g., isotopically labeled this compound).[20]

-

Protein precipitation solution (e.g., methanol:acetonitrile, 1:1, v/v).[20]

-

Human plasma samples.

Procedure:

-

Sample Collection and Stabilization: Immediately after blood collection, plasma is separated and treated with semicarbazide hydrochloride solution to derivatize and stabilize the labile this compound.[20]

-

Sample Preparation:

-

To a 100 µL aliquot of the derivatized plasma sample, add the internal standard.

-

Precipitate proteins by adding the protein precipitation solution.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

HPLC-MS/MS Analysis:

-

Inject the prepared sample onto the HPLC-MS/MS system.

-

Perform chromatographic separation using a gradient elution with mobile phases A and B. A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.[20]

-

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

-

Monitor the specific precursor-to-product ion transitions for the derivatized this compound and the internal standard.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[24][25][26]

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

96-well microtiter plates.

-

This compound stock solution.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[25]

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[25]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[24]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

-

Clonogenic Survival Assay

The clonogenic assay is an in vitro method to assess the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.[5][18][19]

Objective: To determine the long-term effect of this compound on the reproductive integrity of cancer cells.

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

6-well plates or tissue culture dishes.

-

This compound stock solution.

-

Fixation solution (e.g., methanol:acetic acid 3:1 or 4% paraformaldehyde).

-

Staining solution (e.g., 0.5% crystal violet in methanol).

Procedure:

-

Cell Seeding:

-

Prepare a single-cell suspension of the cancer cells.

-

Seed a low and precise number of cells (e.g., 200-1000 cells) into each well of a 6-well plate. The exact number depends on the cell line's plating efficiency.

-

Allow the cells to attach for several hours or overnight.

-

-

Drug Treatment:

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

-

-

Colony Formation:

-

Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control wells.

-

-

Fixation and Staining:

-

Carefully remove the medium.

-

Gently wash the wells with PBS.

-

Fix the colonies with the fixation solution for 10-15 minutes.

-

Remove the fixative and stain the colonies with the crystal violet solution for 10-20 minutes.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

-

Colony Counting and Analysis:

-

Count the number of colonies in each well.

-

Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.

-

PE = (Number of colonies formed / Number of cells seeded) x 100%

-

SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)

-

-

Visualizing the Core Concepts: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key metabolic pathway of cyclophosphamide and a typical experimental workflow for studying this compound.

Conclusion

The discovery and elucidation of the role of this compound represent a pivotal chapter in the history of cancer chemotherapy. From Norbert Brock's visionary prodrug concept to the detailed biochemical and analytical work that followed, the journey to understand this active metabolite has been a testament to the power of interdisciplinary scientific inquiry. This technical guide has provided a comprehensive overview of this history, supported by quantitative data, detailed experimental protocols, and clear visual representations of the core concepts. For researchers and drug development professionals, a thorough understanding of the discovery and properties of this compound remains fundamental to the ongoing efforts to optimize its therapeutic use and to develop the next generation of improved anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 5. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]

- 6. Cyclophosphamide and this compound pharmacokinetics in patients with glomerulonephritis secondary to lupus and small vessel vasculitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conversion of 4-hydroperoxycyclophosphamide and this compound to phosphoramide mustard and acrolein mediated by bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of cyclophosphamide (CP) and 4-OH-CP/aldophosphamide in systemic vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. Simultaneous quantification of cyclophosphamide and its active metabolite this compound in human plasma by … [ouci.dntb.gov.ua]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. Nonlinear pharmacokinetics of cyclophosphamide and this compound/aldophosphamide in patients with metastatic breast cancer receiving high-dose chemotherapy followed by autologous bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Different effects of cyclophosphamide in vivo and phosphamide mustard in vitro on two cell clones of chemically induced mammary carcinoma of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Different effects of cyclophosphamide in vivo and phosphamide mustard in vitro on two cell clones of chemically induced mammary carcinoma of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]

- 17. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Simultaneous quantification of cyclophosphamide and its active metabolite this compound in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 20. escholarship.org [escholarship.org]

- 21. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. merckmillipore.com [merckmillipore.com]

- 24. texaschildrens.org [texaschildrens.org]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties and Stability of 4-Hydroxycyclophosphamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxycyclophosphamide (B600793) is the principal and pivotal active metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585). Its formation is a prerequisite for the therapeutic efficacy of the parent drug. However, its inherent instability presents significant challenges in both analytical determination and formulation development. This technical guide provides a comprehensive overview of the core chemical properties and stability profile of this compound, intended to serve as a valuable resource for professionals in pharmaceutical research and development. This document details its physicochemical characteristics, explores its complex stability under various conditions, outlines detailed experimental protocols for its analysis, and visualizes its metabolic activation and analytical workflow.

Introduction

Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2B6 and CYP2C19, to exert its cytotoxic effects.[1] The initial and rate-limiting step in this activation cascade is the hydroxylation of cyclophosphamide at the C-4 position of the oxazaphosphorine ring, yielding this compound.[1] This metabolite exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (B1666838).[1][2] Aldophosphamide can then undergo β-elimination to produce the ultimate alkylating agent, phosphoramide (B1221513) mustard, and the urotoxic byproduct, acrolein.[2] Alternatively, aldophosphamide can be detoxified to the inactive carboxycyclophosphamide by aldehyde dehydrogenase (ALDH).[1] The therapeutic window of cyclophosphamide is thus critically dependent on the generation and subsequent fate of this compound. A thorough understanding of its chemical properties and stability is therefore paramount for optimizing therapeutic strategies, developing novel drug delivery systems, and establishing reliable analytical methodologies.

Chemical and Physical Properties

This compound is a white to beige powder.[3] While some of its physicochemical properties have been predicted through computational models, experimental data for certain parameters remain limited.

| Property | Value | Source |

| IUPAC Name | 2-[bis(2-Chloroethyl)amino]-4-hydroxy-2H-1,3,2-oxazaphosphinan-2-one | [2] |

| Molecular Formula | C₇H₁₅Cl₂N₂O₃P | [2][4] |

| Molar Mass | 277.08 g·mol⁻¹ | [2][4] |

| CAS Number | 40277-05-2 | [2] |

| Melting Point | Data not available | |

| Boiling Point (Predicted) | 387.1 ± 52.0 °C | [5] |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 12.98 ± 0.20 | [5] |

| Solubility | ||

| DMSO | 2 mg/mL (clear solution) | [3] |

| Ethanol | Soluble | [6] |

| Methanol | Soluble | [6] |

| Water | Soluble, but unstable | [7][8] |

Stability Profile

This compound is notoriously unstable, particularly in aqueous solutions, which complicates its handling, analysis, and potential formulation. Its stability is significantly influenced by pH, temperature, and the composition of the medium.

Tautomeric Equilibrium and Degradation Pathway

This compound exists in a reversible equilibrium with its acyclic tautomer, aldophosphamide. This equilibrium is subject to general-acid catalysis.[9] Aldophosphamide is the precursor to the therapeutically active phosphoramide mustard and the toxic metabolite acrolein through a β-elimination reaction, which is, in contrast, subject to general-base catalysis.[9]

Influence of pH and Buffers

The degradation of this compound is highly pH-dependent. The conversion to phosphoramide mustard and acrolein is catalyzed by certain buffers, most notably phosphate (B84403) buffers.[10] In a 0.5 M phosphate buffer at pH 8 and 37°C, the conversion is a first-order reaction with a rate constant of 0.126 min⁻¹.[10] The reaction is not subject to specific or general acid or base catalysis but is facilitated by bifunctional catalysts like phosphate, where both monobasic and dibasic forms contribute to the catalysis.[10] At a pH of approximately 5, the elimination to phosphoramide mustard is minimal, allowing for a relatively stable equilibrium mixture of this compound and aldophosphamide.[9][11]

Stability in Biological Matrices

In biological fluids, the stability of this compound is very limited. Its half-life in blood at 37°C is approximately 4 minutes.[12] However, it is stable for at least 1 hour at 4°C.[12] The degradation is accelerated in plasma compared to a simple buffer at the same pH.[10] This increased rate of decomposition is attributed to the catalytic activity of serum albumin, which promotes the elimination reaction of aldophosphamide to phosphoramide mustard.[10] In protein-free rat serum ultrafiltrate at pH 7 and 37°C, this compound is considerably more stable, with a half-life of over 20 hours, highlighting the significant role of plasma proteins in its degradation.[13][14]

| Condition | Half-life / Stability | Source |

| In Blood (37°C) | ~ 4 minutes | [12] |

| In Blood (4°C) | Stable for at least 1 hour | [12] |

| In Plasma vs. Buffer (pH 7.4) | Decomposition is much faster in plasma | [10] |

| Protein-free Rat Serum Ultrafiltrate (pH 7, 37°C) | > 20 hours | [13][14] |

| 0.5 M Phosphate Buffer (pH 8, 37°C) | k = 0.126 min⁻¹ for conversion to phosphoramide mustard | [10] |

| Aqueous solution (pH ~5) | Relatively stable equilibrium with aldophosphamide | [9][11] |

Metabolic Activation Pathway

The biotransformation of cyclophosphamide to its active and inactive metabolites is a complex process primarily occurring in the liver. The following diagram illustrates the key steps in this pathway.

Experimental Protocols

Due to the inherent instability of this compound, its quantification requires specific procedures to ensure accurate and reproducible results. A stability-indicating analytical method is crucial. The following protocol outlines a general procedure for a stability assessment study using High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method Development and Validation

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of a buffer (e.g., phosphate buffer, pH adjusted to a range where the analyte has reasonable stability for the duration of the analysis) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of the derivatized analyte (e.g., 230 nm for semicarbazone derivative).[15]

-

Injection Volume: 20 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).

2. Preparation of Solutions:

-

Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) and store at -20°C or lower.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a suitable diluent.

-

Derivatizing Agent Solution: Prepare a solution of the derivatizing agent (e.g., semicarbazide (B1199961) hydrochloride in a suitable buffer at a specific pH, such as pH 7.4).[15]

3. Sample Preparation and Derivatization:

-

To a known volume of the sample containing this compound (e.g., from a stability study), add the derivatizing agent solution.

-

Incubate the mixture under controlled conditions (e.g., 60°C for 60 minutes) to allow for the complete formation of the stable derivative.[15]

-

After derivatization, the sample may require an extraction step (e.g., liquid-liquid extraction with ethyl acetate-chloroform) to remove interfering substances.[15]

-

The final extract is then evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

4. Forced Degradation Studies:

-

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a solution of this compound.

-

Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at room temperature.

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of the drug to UV light.

-

Samples from these studies are then derivatized and analyzed by the developed HPLC method to ensure that the degradation products are well-resolved from the parent drug peak.

5. Method Validation:

-

The developed method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of this compound.

Conclusion

This compound is a chemically labile yet pharmacologically crucial molecule. Its stability is a complex interplay of pH, temperature, and the presence of catalytic species. This guide has consolidated the available data on its chemical properties and stability, providing a foundational resource for researchers. The inherent instability necessitates specialized analytical approaches, such as derivatization followed by a validated stability-indicating chromatographic method, to obtain reliable quantitative data. The provided metabolic pathway and experimental workflow diagrams serve as visual aids to conceptualize the critical aspects of handling and analyzing this important metabolite. A deeper understanding of these characteristics is essential for the continued development of cyclophosphamide-based therapies and the exploration of novel related compounds with improved stability and therapeutic profiles.

References

- 1. Kinetic characterization of the catalysis of "activated" cyclophosphamide (this compound/aldophosphamide) oxidation to carboxyphosphamide by mouse hepatic aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclophosphamide | C7H15Cl2N2O2P | CID 2907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buffer Reference Center [sigmaaldrich.com]

- 4. A Sensitive and Rapid Ultra High-Performance Liquid Chromatography with Tandem Mass Spectrometric Assay for the Simultaneous Quantitation of Cyclophosphamide and the this compound Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 67292-62-0 [chemicalbook.com]

- 6. med.unc.edu [med.unc.edu]

- 7. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solvent Miscibility Table [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Buffers for Biochemical Reactions [promega.com]

- 11. [Degradation of Organic Sunscreens 2-hydroxy-4-methoxybenzophenone by UV/ H2O2 Process: Kinetics and Factors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]

- 15. researchgate.net [researchgate.net]

In Vitro Bioactivation of Cyclophosphamide to 4-Hydroxycyclophosphamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophosphamide (B585) (CP) is a cornerstone of many chemotherapy regimens, yet it is a prodrug that requires metabolic activation to exert its cytotoxic effects. The initial and rate-limiting step in this bioactivation cascade is the 4-hydroxylation of the parent compound to form 4-hydroxycyclophosphamide (B600793) (4-OHCP). This conversion is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Understanding the kinetics and experimental conditions of this in vitro bioactivation is crucial for preclinical drug development, drug-drug interaction studies, and personalized medicine approaches. This technical guide provides an in-depth overview of the core methodologies, quantitative data, and metabolic pathways involved in the in vitro bioactivation of cyclophosphamide.

Metabolic Pathway of Cyclophosphamide Bioactivation

Cyclophosphamide is converted to its active form through a series of enzymatic and spontaneous reactions. The initial oxidation to this compound is the key activation step. 4-OHCP exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide can then undergo β-elimination to yield the ultimate cytotoxic agent, phosphoramide (B1221513) mustard, and a byproduct, acrolein, which is responsible for hemorrhagic cystitis.[1] A competing pathway for CP metabolism is N-dechloroethylation, which leads to inactive and neurotoxic metabolites.[1]

Quantitative Data: Enzyme Kinetics of 4-Hydroxylation

The bioactivation of cyclophosphamide is catalyzed by several CYP450 isoforms, with CYP2B6, CYP2C9, and CYP3A4 being the major contributors. The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), for the formation of this compound by these enzymes have been determined in various in vitro systems.

| Enzyme | Km (μM) | Vmax (nmol/h/mg protein or nmol/min/nmol CYP) | Test System | Reference |

| Human Liver Microsomes (Pooled) | 93 | 4.3 nmol/h/mg | Pooled Human Liver Microsomes | [2] |

| CYP2B6.1 | ~3000-4000 | 12.6 - 99.0 nmol/min/nmol CYP (dependent on POR/CYP ratio) | Recombinant cDNA-expressed CYP2B6.1 | [3] |

| CYP2B6 (recombinant) | Varies by allele | Lower for CYP2B6.4 and CYP2B6.5 compared to CYP2B6.1 | Recombinant CYP2B6 enzymes | [4] |

| CYP2C9 (Human Liver Microsomes) | Not determined | Significant correlation with CYP2C19 activity, minor role for CYP2C9. | Human Liver Microsomes | [5] |

| CYP3A4 (Human Liver Microsomes) | 160,000 (for DECP formation) | Not specified | Human Liver Microsomes | [6] |

Note: The kinetic parameters can vary significantly depending on the in vitro system used (e.g., pooled human liver microsomes vs. recombinant enzymes), the specific genetic variants of the enzymes, and the experimental conditions. The Vmax for CYP2B6.1 was shown to be highly dependent on the ratio of P450 oxidoreductase (POR) to the CYP enzyme.[3]

Experimental Protocols

Preparation of Human Liver S9 Fraction and Microsomes

A common source of metabolic enzymes for in vitro studies is the S9 fraction or the microsomal fraction isolated from liver tissue. The general procedure involves homogenization of the liver followed by differential centrifugation.[7][8]

-

Homogenization: Liver tissue is minced and homogenized in a cold buffer solution (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).

-

Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 10,000 x g) to pellet cellular debris, nuclei, and mitochondria. The resulting supernatant is the S9 fraction, which contains both microsomal and cytosolic enzymes.[7][8]

-

High-Speed Centrifugation (for Microsomes): The S9 fraction is then subjected to ultracentrifugation at a high speed (e.g., 100,000 x g). The resulting pellet contains the microsomal fraction, which is enriched in CYP450 enzymes. The supernatant is the cytosolic fraction.[7][8]

-

Resuspension: The microsomal pellet is resuspended in a suitable buffer and can be used immediately or stored at -80°C.

In Vitro Bioactivation Assay using Human Liver Microsomes

This protocol describes a typical experiment to measure the formation of this compound from cyclophosphamide using human liver microsomes.

Materials:

-

Human liver microsomes (commercially available or prepared as described above)

-

Cyclophosphamide

-

100 mM Phosphate buffer, pH 7.4

-

20 mM NADPH solution (or an NADPH-regenerating system consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Organic solvent (e.g., ethyl acetate (B1210297) or acetonitrile) for reaction termination

-

Incubator or water bath at 37°C

Procedure:

-

Pre-incubation: In a microcentrifuge tube, pre-incubate the human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), phosphate buffer, and cyclophosphamide (at various concentrations to determine kinetics) at 37°C for approximately 5 minutes.[9]

-

Initiation: Initiate the metabolic reaction by adding the NADPH solution (final concentration typically 1 mM).

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time (e.g., up to 60 minutes).[7][8] It is important to ensure that the reaction is in the linear range with respect to time and protein concentration.

-

Termination: Stop the reaction by adding an ice-cold organic solvent.[7][8]

-

Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant containing the metabolites for analysis.

Controls:

-

Time-zero control: Terminate the reaction immediately after adding NADPH.

-

No-NADPH control: Incubate the reaction mixture without NADPH to assess non-enzymatic degradation.

-

Heat-inactivated microsomes: Use microsomes that have been heat-inactivated (e.g., 45°C for 30 minutes) to confirm that the observed metabolism is enzyme-mediated.[8]

Quantification of this compound

Due to its instability, this compound is often derivatized for accurate quantification. A common method involves derivatization with semicarbazide (B1199961) to form a stable product that can be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][10] The LC separation is typically performed on a C18 reversed-phase column.

Conclusion

The in vitro bioactivation of cyclophosphamide to this compound is a critical area of study in pharmacology and drug development. This technical guide has provided a comprehensive overview of the metabolic pathways, key enzymes, and their kinetics. The detailed experimental protocols for using human liver microsomes and S9 fractions, along with methods for the quantification of this compound, offer a practical framework for researchers in this field. A thorough understanding and application of these in vitro techniques are essential for advancing our knowledge of cyclophosphamide's mechanism of action and for the development of safer and more effective cancer therapies.

References

- 1. Phenotyping Study of Cyclophosphamide 4-Hydroxylation in Malay Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of co-medicated drugs on cyclophosphamide bioactivation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 Oxidoreductase Influences CYP2B6 Activity in Cyclophosphamide Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of ketoconazole on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oyc.co.jp [oyc.co.jp]

- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pharmacological Profile of 4-Hydroxycyclophosphamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycyclophosphamide (B600793) (4-OHCP) is the principal and pivotal active metabolite of the widely used anticancer and immunosuppressive prodrug, cyclophosphamide (B585).[1] The therapeutic and toxic effects of cyclophosphamide are largely attributable to 4-OHCP and its subsequent metabolites. An in-depth understanding of the pharmacological profile of 4-OHCP is therefore critical for optimizing cyclophosphamide therapy, developing novel analogs, and designing more effective and safer treatment regimens. This technical guide provides a comprehensive overview of the core pharmacological aspects of this compound, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and immunology.

Mechanism of Action

This compound itself is a transport form and a precursor to the ultimate alkylating agent. Its mechanism of action is intricately linked to its chemical instability and subsequent intracellular conversion to cytotoxic metabolites.

Following its formation in the liver via cytochrome P450-mediated oxidation of cyclophosphamide, 4-OHCP is released into the bloodstream.[2] It readily crosses cell membranes and exists in a tautomeric equilibrium with its open-ring isomer, aldophosphamide (B1666838).[3][4] Inside the cell, aldophosphamide undergoes spontaneous, non-enzymatic β-elimination to yield two key molecules: phosphoramide (B1221513) mustard and acrolein.[4]

Phosphoramide mustard is the primary cytotoxic metabolite responsible for the antineoplastic effects of cyclophosphamide.[5] It is a potent bifunctional alkylating agent that covalently binds to the N7 position of guanine (B1146940) bases in DNA.[5] This interaction leads to the formation of intra- and inter-strand DNA cross-links, which physically obstruct DNA replication and transcription.[5] The resulting DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death) in rapidly proliferating cells, such as cancer cells.[5][6]

Acrolein , the other product of aldophosphamide decomposition, is a highly reactive α,β-unsaturated aldehyde. While it possesses some cytotoxic activity, it is primarily associated with the toxic side effects of cyclophosphamide therapy, most notably hemorrhagic cystitis, due to its irritant effects on the bladder urothelium.[2]

The metabolic activation and mechanism of action of this compound are depicted in the following signaling pathway diagram.

Pharmacokinetics

The pharmacokinetic profile of this compound is complex and can be influenced by a variety of factors, including the patient's genetic makeup, organ function, and co-administered drugs.

Data Presentation

The following tables summarize key pharmacokinetic parameters of this compound reported in various clinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Patients with Glomerulonephritis

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (ng/mL) | 436 ± 214 | [7] |

| Tmax (h) | 2.1 ± 2.5 | [7] |

| AUC(0,∞) (ng·h/mL) | 5388 ± 2841 | [7] |

| Apparent t1/2 (h) | 8.6 ± 5.8 | [7] |

Table 2: Pharmacokinetic Parameters of this compound/Aldophosphamide in Patients with Systemic Vasculitis

| Parameter | Value (Mean ± SD) | Reference |

| Cmax | Reached at 2.3 h | [8] |

| t1/2 (h) | 7.6 ± 2.3 | [8] |

| AUC (mg/L·h) | 1.86 ± 1.12 | [8] |

Table 3: Pharmacokinetic Parameters of this compound in Patients Receiving High-Dose Cyclophosphamide

| Patient Population | AUC (µM·h/g/m²) (Mean ± CV) | Reference |

| Metastatic Breast Cancer (Course 1) | 27 ± 25% | [9] |

| Metastatic Breast Cancer (Course 2 with Thiotepa) | 21 ± 26% | [9] |

Table 4: Pharmacokinetic Parameters of this compound in Bone Marrow Transplantation Patients

| Parameter | Day 1 | Day 2 | Reference |

| AUC | - | Increased 54.7% (P < .01) | [10] |

| Formation Clearance (CLf) | - | Increased 60% (P < .001) | [10] |

| Elimination Clearance (CLm) | - | Decreased 27.7% (P < .001) | [10] |

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily characterized by its cytotoxicity against rapidly dividing cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.

Data Presentation

The following table summarizes the IC50 values of this compound or its in vitro active form, 4-hydroperoxycyclophosphamide (which spontaneously converts to 4-OHCP in aqueous solution), in various cancer cell lines.

Table 5: In Vitro Cytotoxicity of this compound/4-Hydroperoxycyclophosphamide in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |

| MV4-11 | Acute Myeloid Leukemia | 2.7 | 48 h | [11] |

| THP-1 | Acute Myeloid Leukemia | 3.8 | 48 h | [11] |

| Primary AML Blasts (FLT3-ITD) | Acute Myeloid Leukemia | 3.7 - 6.4 | 48 h | [11] |

| Primary AML Blasts (FLT3-wt) | Acute Myeloid Leukemia | 6.6 - 16.9 | 48 h | [11] |

| MCF-7 | Breast Cancer | Varies | 24 h | [12] |

| KPL-1 | Breast Cancer | 12.5 - 54 | 48 h | [13] |

| MDA-MB-231 | Breast Cancer | 19.35 - 115.7 | 48 h | [13] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate assessment of the pharmacological properties of this compound.

Quantification of this compound in Plasma by LC-MS/MS

This protocol is a synthesis of methodologies described in the literature for the quantitative analysis of 4-OHCP in plasma samples.[1][14][15]

1. Sample Collection and Stabilization:

-

Collect whole blood samples in EDTA-containing tubes.

-

Immediately after collection, add a derivatizing agent to stabilize the unstable 4-OHCP. A common agent is semicarbazide (B1199961) hydrochloride solution.[14] The ratio of blood to derivatizing solution should be optimized (e.g., 3 parts blood to 4 parts derivatizing solution).

-

Gently mix the sample and centrifuge to separate the plasma.

-

The resulting plasma can be stored at -80°C until analysis.

2. Sample Preparation (Protein Precipitation):

-

To a known volume of plasma (e.g., 100 µL), add an internal standard (e.g., isotopically labeled this compound-d4).

-

Precipitate the plasma proteins by adding a cold organic solvent mixture, such as methanol:acetonitrile (B52724) (1:1, v/v).

-

Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube for analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., Zorbax Extend C18, 150 mm x 2.1 mm, 5 µm particle size) is suitable.[14]

-

Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., 0.1% formic acid or 1 mM ammonium (B1175870) hydroxide (B78521) in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: A flow rate of approximately 0.2-0.4 mL/min is common.

-

Injection Volume: Inject a small volume of the prepared sample (e.g., 10 µL).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Use positive electrospray ionization (ESI+).

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

For the semicarbazide derivative of 4-OHCP: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 333.7 → 221.0).

-

For the internal standard (e.g., 4-OHCP-d4-semicarbazide): Monitor the corresponding transition (e.g., m/z 337.7 → 225.1).

-

-

4. Quantification:

-

Create a calibration curve using known concentrations of 4-OHCP in a biological matrix (e.g., control plasma).

-

Quantify the concentration of 4-OHCP in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

The following diagram illustrates the general workflow for the quantification of this compound in plasma.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the general steps for determining the IC50 of this compound in a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[16][17][18][19][20]

1. Cell Seeding:

-

Culture the desired cancer cell line in appropriate growth medium.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate for 24 hours to allow the cells to adhere and resume logarithmic growth.

2. Compound Treatment:

-

Prepare a stock solution of this compound (or 4-hydroperoxycyclophosphamide) in a suitable solvent (e.g., DMSO or culture medium).

-

Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 4-OHCP.

-

Include control wells with medium alone (blank) and cells treated with vehicle (solvent) only.

3. Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

5. Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

6. Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

7. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value from the dose-response curve, which is the concentration of 4-OHCP that causes a 50% reduction in cell viability.